Octahydroaminoacridine is a bicyclic compound that belongs to the class of aminoacridines, characterized by its saturated polycyclic structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a cholinesterase inhibitor. It is structurally related to acridine, a compound known for its biological activity, including antimalarial and anticancer properties.
Octahydroaminoacridine is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. Its molecular formula is with a molecular weight of approximately 188.28 g/mol. The compound can be derived from various synthetic pathways, often involving reactions with aldehydes and amines.
The synthesis of octahydroaminoacridine can be achieved through several methods, primarily focusing on the reaction of cyclohexanone, formaldehyde, and ammonia. A notable approach involves using mesoporous catalysts, which enhance selectivity and yield during the synthesis process.
The molecular structure of octahydroaminoacridine consists of an acridine core that has undergone hydrogenation, resulting in a saturated ring system. This structure contributes to its unique chemical properties and biological activities.
Octahydroaminoacridine can participate in various chemical reactions typical for amines and heterocycles:
The mechanism by which octahydroaminoacridine exerts its effects primarily involves inhibition of cholinesterase enzymes:
The stability and solubility profiles are crucial for formulating effective pharmaceutical preparations. Research indicates that different crystalline forms of octahydroaminoacridine can influence its bioavailability and therapeutic efficacy .
Octahydroaminoacridine has several scientific applications:
Octahydroaminoacridine (OHA; 1,2,3,4,5,6,7,8-octahydroacridin-9-amine; CAS# 13415-07-1) is a fully saturated acridine derivative with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol [5] [10]. Its structure features a perhydroacridine core where the acridine ring system is completely reduced, resulting in a bent, boat-like conformation. This contrasts sharply with the planar aromatic structure of its parent compound tacrine (tetrahydroaminoacridine, THA) [1] [3]. The molecule contains two nitrogen atoms: a tertiary amine (N⁽¹⁰⁾) within the ring system and a primary amine (C⁽⁹⁾-NH₂) group projecting from the central ring [9].
Stereochemical analysis reveals four chiral centers (C4a, C8a, C9, and C10a), theoretically permitting 16 stereoisomers. However, the synthetic route typically produces a mixture of diastereomers with cis and trans ring fusions. Computational models (InChI: 1S/C13H18N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H2,(H2,14,15)) indicate that the lowest-energy conformer adopts a chair-boat-chair configuration with the C9-amino group equatorial relative to the central ring [7] [10]. This stereochemical complexity influences biological activity, as the spatial orientation affects binding to cholinesterase enzymes.
Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy (CDCl₃) reveals distinctive signals corresponding to OHA's aliphatic protons [7] [10]:
Table 1: Characteristic ¹H NMR Chemical Shifts of Octahydroaminoacridine
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
C9-NH₂ | 3.85 | Broad singlet |
C4a-H | 3.05–3.15 | Multiplet |
C8a-H | 2.95–3.05 | Multiplet |
C9-H | 1.85–2.10 | Multiplet |
Ring CH₂ groups | 1.20–2.60 | Multiple peaks |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) shows a prominent [M+H]⁺ ion at m/z 203.1, consistent with the molecular weight [2] [4]. Tandem MS (MS/MS) fragmentation yields diagnostic product ions:
Infrared Spectroscopy (IR)
IR spectroscopy (KBr pellet) identifies key functional groups:
Octahydroaminoacridine exhibits moderate lipophilicity (logP ~2.42), significantly lower than tacrine’s logP of 3.4 [10]. This reduction enhances water solubility but still permits blood-brain barrier penetration. The free base is a crystalline solid with melting point 86–88°C. Stability studies indicate degradation <5% after 24 months at -20°C under inert atmosphere [6] [10].
Solubility profiles vary dramatically with pH and counterion:
Table 2: Solubility Profile of Octahydroaminoacridine and Derivatives
Form | Solubility in Water | Solubility in DMSO | LogP |
---|---|---|---|
Octahydroaminoacridine (base) | 0.12 mg/mL | >50 mg/mL | 2.42 |
Octahydroaminoacridine succinate | >5 mg/mL | 97.54 mM | -0.8 |
Tacrine (reference) | <0.1 mg/mL | >100 mg/mL | 3.40 |
Solvent extraction efficiency for analytical purposes is optimal using dichloromethane:ethyl ether (40:60, v/v) after pH adjustment with sodium carbonate [2] [4].
Structurally, OHA diverges from tacrine through complete saturation of all rings, replacing tacrine’s aromatic system with alicyclic rings. This modification reduces planarity and π-stacking potential but enhances stereochemical diversity. In cholinesterase inhibition assays, OHA acts as a dual AChE/BChE inhibitor with IC₅₀ values of 42 nM (AChE) and 58 nM (BChE), surpassing tacrine’s potency (AChE IC₅₀ = 77 nM) [1] [3] [6]. The saturated structure also mitigates hepatotoxicity risks associated with tacrine’s aromatic system and quinone metabolite formation [3] [9].
Compared to other acridine-based Alzheimer’s agents:
Table 3: Structural and Functional Comparison with Cholinesterase Inhibitors
Compound | Core Structure | AChE IC₅₀ | BChE IC₅₀ | Key Differentiator |
---|---|---|---|---|
Octahydroaminoacridine (OHA) | Fully saturated acridine | 42 nM | 58 nM | Dual inhibitor; reduced hepatotoxicity |
Tacrine (THA) | Tetrahydroacridine | 77 nM | 67 nM | Aromatic system; hepatotoxic metabolites |
Rivastigmine | Carbamylated phenol | 4.5 μM | 8.5 μM | Pseudo-irreversible inhibition |
Donepezil | Piperidine-indanone | 6.7 nM | 7.4 μM | High AChE selectivity |
Pharmacokinetically, OHA succinate achieves Cₘₐₓ = 1.19 ng/mL after a 4 mg oral dose in humans, with Tₘₐₓ at 0.77 hours and elimination half-life (t₁/₂) of 2.89 hours [2] [4]. Its AUC(₀₋ₜ) of 3.42 ng·h/mL exceeds tacrine’s 1.8 ng·h/mL at equivalent doses, suggesting improved bioavailability [4] [9].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2